3,3'-Ethylenebis(4-hydroxy-4-phenyl-2-thiazolidinethione)
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Overview
Description
3,3’-Ethylenebis(4-hydroxy-4-phenyl-2-thiazolidinethione) is an organic compound that belongs to the class of thiazolidinethiones This compound is characterized by the presence of two thiazolidinethione rings connected by an ethylene bridge, with each ring substituted by a hydroxy and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Ethylenebis(4-hydroxy-4-phenyl-2-thiazolidinethione) typically involves the reaction of 4-hydroxy-4-phenyl-2-thiazolidinethione with ethylene dibromide under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the ethylene bridge between the two thiazolidinethione rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3,3’-Ethylenebis(4-hydroxy-4-phenyl-2-thiazolidinethione) can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The thiazolidinethione rings can be reduced to thiazolidines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of thiazolidines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research has indicated its potential use in the development of new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.
Industry: It can be used in the formulation of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3’-Ethylenebis(4-hydroxy-4-phenyl-2-thiazolidinethione) involves its interaction with specific molecular targets and pathways. The hydroxy and thiazolidinethione groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-4-phenyl-2-thiazolidinethione: A precursor in the synthesis of 3,3’-Ethylenebis(4-hydroxy-4-phenyl-2-thiazolidinethione).
3,3’-Arylidenebis(4-hydroxycoumarins): Compounds with similar structural features but different biological activities.
Dimethyl (substituted phenyl)(phenylamino)methyl phosphonates: Compounds with similar synthetic routes and applications.
Uniqueness
3,3’-Ethylenebis(4-hydroxy-4-phenyl-2-thiazolidinethione) is unique due to its dual thiazolidinethione rings connected by an ethylene bridge, which imparts distinct chemical and biological properties
Properties
CAS No. |
23509-83-3 |
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Molecular Formula |
C20H20N2O2S4 |
Molecular Weight |
448.7 g/mol |
IUPAC Name |
4-hydroxy-3-[2-(4-hydroxy-4-phenyl-2-sulfanylidene-1,3-thiazolidin-3-yl)ethyl]-4-phenyl-1,3-thiazolidine-2-thione |
InChI |
InChI=1S/C20H20N2O2S4/c23-19(15-7-3-1-4-8-15)13-27-17(25)21(19)11-12-22-18(26)28-14-20(22,24)16-9-5-2-6-10-16/h1-10,23-24H,11-14H2 |
InChI Key |
IUEUIOIHCUBHAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(C(=S)S1)CCN2C(=S)SCC2(C3=CC=CC=C3)O)(C4=CC=CC=C4)O |
Origin of Product |
United States |
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